molecular formula C19H22N6 B1459961 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1217735-25-5

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1459961
CAS No.: 1217735-25-5
M. Wt: 334.4 g/mol
InChI Key: WXYHLZGFKWPBNJ-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine (CAS: 1217735-25-5) is a triazolopyrimidine derivative with a molecular formula of C₁₉H₂₂N₆ and a molecular weight of 334.42 g/mol . This compound features a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring attached to the triazolopyrimidine core. Triazolopyrimidines are heterocyclic compounds known for their versatility in medicinal chemistry, often serving as scaffolds for anticancer, antimicrobial, and antiviral agents .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-24(2)15-10-8-13(9-11-15)17-16(20)18(14-6-4-3-5-7-14)25-19(23-17)21-12-22-25/h3-12,16-18H,20H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHLZGFKWPBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound effectively blocks their activity, leading to alterations in downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades that lead to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, degradation products may form, potentially altering its efficacy and safety profile.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : A [1,2,4]triazolo[1,5-a]pyrimidine core.
  • Substituents :
    • A 4-(dimethylamino)phenyl group at the 5-position.
    • A phenyl group at the 7-position.
    • An amino group at the 6-position.

The molecular formula is C19H22N6C_{19}H_{22}N_{6} with a molar mass of 334.42 g/mol .

Anticancer Potential

Similar triazolopyrimidine derivatives have demonstrated significant anticancer activities. For instance, compounds with related structures have shown effectiveness against various cancer cell lines. A study on pyrimidine pyrazoline-anthracene derivatives indicated broad-spectrum anticancer activity against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7), with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzymatic Inhibition

Triazolopyrimidine derivatives are known for their inhibitory effects on enzymes linked to cancer progression. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases . The unique substituents in 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine may enhance its interaction with target proteins or enzymes.

Psychopharmacological Effects

Compounds within this chemical class have also been explored for their psychopharmacological properties. The presence of dimethylamino groups often correlates with increased central nervous system activity, suggesting potential applications in neuropharmacology .

Structure-Activity Relationship (SAR)

Research into similar compounds has established a SAR that indicates how modifications to the core structure influence biological activity. For example:

CompoundActivityIC50 (µg/mL)Notes
Compound AAnticancer5.34 (HepG2)Induces apoptosis via caspase activation
Compound BCOX Inhibition40.04 (COX-1)More effective than indomethacin

These findings suggest that structural modifications can lead to enhanced therapeutic profiles .

Molecular Interaction Studies

Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action. Computational docking studies could provide insights into binding affinities with target proteins involved in cancer and inflammation pathways.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine exhibit various biological activities:

  • Anticancer Properties :
    • Some studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The triazole moiety is known for its ability to interact with DNA and disrupt cellular processes associated with tumor growth.
  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent against various bacterial strains. Its ability to penetrate bacterial membranes may contribute to its efficacy in inhibiting bacterial growth.
  • CNS Activity :
    • Due to the presence of the dimethylamino group, this compound may exhibit neuroactive properties. Research into similar compounds has indicated potential applications in treating neurological disorders.

Applications in Drug Development

The unique structure of this compound opens avenues for the development of new pharmaceuticals:

  • Targeted Therapy : Its ability to selectively target cancer cells makes it a candidate for developing targeted cancer therapies.
  • Combination Therapies : The compound could be used in combination with other drugs to enhance therapeutic efficacy and reduce resistance in microbial infections.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of similar triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests that compounds like this compound could be further investigated for their anticancer potential.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the triazolo-pyrimidine class were tested against antibiotic-resistant strains of bacteria. The findings showed that these compounds exhibited notable antibacterial activity and could serve as lead compounds for developing new antibiotics.

Comparison with Similar Compounds

Key Structural Analogs

The compound’s structural analogs differ primarily in substituents on the phenyl rings or the triazolopyrimidine core. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine 1217735-25-5 C₁₉H₂₂N₆ 334.42 4-(Dimethylamino)phenyl, phenyl
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine 1365962-77-1 C₁₈H₁₉N₅O 321.39 4-Methoxyphenyl, phenyl
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Not Provided C₂₀H₂₀FN₅O 365.40 4-Fluorophenyl, 4-methoxyphenethyl amine
5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine 1217728-23-8 C₁₈H₂₀N₆O 336.39 4-Methoxyphenyl, phenyl

Sources :

  • Electronic Effects: The dimethylamino group is a strong electron-donating substituent, enhancing electron density at the phenyl ring compared to methoxy (-OCH₃) or fluoro (-F) groups .
  • Synthesis : Many analogs are synthesized via nucleophilic substitution or condensation reactions. For example, describes a green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst, yielding triazolopyrimidines in high purity (≥95%) under eco-friendly conditions . In contrast, older methods relied on volatile bases like piperidine, which pose safety risks .

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility compared to non-polar substituents (e.g., methoxy or fluoro) due to its basic nature .
  • Thermal Stability : Triazolopyrimidines synthesized using TMDP exhibit high thermal stability (stable up to 65°C), critical for industrial applications .

Anticancer Activity

highlights triazolopyrimidines with trifluorophenyl and fluoroalkyl groups as potent tubulin polymerization inhibitors. Key SAR insights include:

  • Substituent Position : Fluorine atoms at ortho positions on the phenyl ring enhance anticancer activity.
  • Amino Groups: Trifluoroethylamino or dimethylamino groups at the 5-position improve potency by modulating electron density and binding affinity .

Antimicrobial and Antifungal Activity

Coordination Chemistry

reports a zinc(II) acetate-chloride complex with a furan-substituted triazolopyrimidine, demonstrating the core’s ability to act as a bridging ligand.

Comparative Advantages and Limitations

  • Dimethylamino Derivative: Offers superior solubility and electronic effects but may exhibit higher toxicity compared to methoxy or fluoro analogs.
  • Methoxy Analogs : Lower molecular weight (e.g., 321.39 vs. 334.42 g/mol) may improve pharmacokinetics but reduce electron-donating capacity .

Preparation Methods

One-Step Cyclization Procedures

Research from the University of Padua demonstrated efficient one-step synthesis protocols for 5-phenyl-, 6-phenyl-, and 7-phenyl-substituted 2-amino-triazolo[1,5-a]pyrimidines. These methods involve the use of substituted pyrimidine precursors and appropriate cyclization agents under mild conditions, often in the presence of bases such as DIPEA (N,N-diisopropylethylamine) in dichloromethane at room temperature. For example, coupling reactions of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride with methyl 2-aminobenzoate yielded methyl esters that could be hydrolyzed to the corresponding acids, which serve as intermediates for further functionalization.

Multistep Synthesis via Acyl Chloride Intermediates

The synthesis of complex triazolo[1,5-a]pyrimidines, including derivatives bearing the dimethylaminophenyl group, can be achieved by preparing acyl chloride intermediates from substituted triazolopyrimidines. These acyl chlorides then undergo nucleophilic substitution with amines or other nucleophiles to introduce the desired substituents at specific ring positions.

Research Findings and Optimization

  • The one-step procedures developed allow for efficient synthesis with fewer purification steps, reducing overall reaction times and improving yields.
  • The use of DIPEA as a base in coupling reactions enhances selectivity and minimizes side reactions.
  • The choice of solvent (e.g., dichloromethane) and mild temperatures (room temperature) are critical for maintaining functional group integrity, especially for sensitive substituents like dimethylamino groups.
  • Hydrolysis steps must be carefully controlled to avoid degradation of the triazolo[1,5-a]pyrimidine core.
  • Alternative oxidative cyclization methods under oxygen atmosphere provide routes to structurally related compounds and may be adapted for the target compound with further optimization.

Summary Table of Preparation Routes

Methodology Key Reagents Conditions Advantages Limitations
One-step cyclization Substituted aminopyrimidines, hydrazine derivatives RT, DIPEA, CH2Cl2 Simple, efficient, good yields Limited substrate scope
Acyl chloride coupling Acyl chlorides, amines RT, base (DIPEA) Versatile functionalization Requires preparation of acyl chlorides
Acidic oxidative cyclization 1,3-dicarbonyls, amines, acetic acid 130 °C, O2 atmosphere, ethanol Enables complex ring formation Harsh conditions, longer time

Q & A

Q. What eco-friendly synthetic methodologies are recommended for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

The compound can be synthesized using 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable catalyst. TMDP enables reactions in green solvent systems (e.g., ethanol/water 1:1 v/v) under reflux or in its molten state (65°C). This method avoids volatile solvents, reduces hazardous waste, and achieves yields >80% . Key steps include:

  • Condensation of precursors in TMDP-mediated conditions.
  • Catalyst recovery via simple filtration and reuse for ≥3 cycles without activity loss.

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylamino, phenyl groups) via chemical shifts (e.g., aromatic protons at δ 6.4–8.3 ppm, NH₂ at δ 5.2–5.8 ppm) .
  • IR Spectroscopy : Identifies NH stretching (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z ~380–400) .

Q. What in vitro assays are typically used to evaluate the compound’s biological activity?

  • Anticancer Screening : Cell viability assays (e.g., MTT) against human cancer lines (e.g., HCT-116, MCF-7) at IC₅₀ values <10 μM .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Dihydroorotate dehydrogenase (DHODH) inhibition assays for antimalarial/anti-inflammatory potential .

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions impact anticancer activity?

  • 5-Position : A dimethylamino group enhances tubulin binding affinity by 3-fold compared to unsubstituted analogs, as shown in SAR studies .
  • 7-Position : Substituting phenyl with electron-withdrawing groups (e.g., CF₃) improves metabolic stability but may reduce solubility .
  • Key Data : IC₅₀ values drop from 25 μM (unsubstituted) to 0.8 μM with trifluoroethylamino at C5 .

Q. What mechanistic insights explain the compound’s unique tubulin inhibition profile?

The compound promotes tubulin polymerization but does not compete with paclitaxel for binding. Instead, it disrupts vinca alkaloid binding (e.g., vinblastine), confirmed via:

  • Competitive Binding Assays : Fluorescence quenching with tubulin-vinca complexes .
  • Crystallography : Reveals interactions with β-tubulin’s colchicine site, distinct from taxanes .

Q. How does this compound overcome multidrug resistance (MDR) in cancer models?

  • P-gp Inhibition : Retains efficacy in P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) with resistance ratios <2 .
  • Synergy Studies : Combined with doxorubicin, it reduces IC₅₀ by 50% in resistant xenografts .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • Solubility : Introduce hydrophilic groups (e.g., morpholine) at C6, increasing aqueous solubility from 0.1 mg/mL to 1.5 mg/mL .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs, extending half-life (t₁/₂) from 2.1 h to 4.7 h in rat plasma .

Q. Which computational tools predict binding modes to therapeutic targets like DHODH?

  • Molecular Docking : AutoDock Vina identifies hydrogen bonds between the triazole ring and DHODH’s Arg136 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS confirms stable binding over 100 ns, with RMSD <2 Å .

Q. How do solvent systems and catalysts affect reaction efficiency in large-scale synthesis?

  • Molten TMDP : Achieves 92% yield at 65°C vs. 78% in ethanol/water, but requires precise temperature control .
  • Alternative Catalysts : Piperidine gives lower yields (65%) and poses safety risks due to volatility .

Q. What synergistic effects are observed when combining this compound with existing therapies?

  • Antitubercular Activity : Combined with isoniazid, it reduces M. tuberculosis CFU by 99% at 1/4× MIC .
  • Anticancer Efficacy : Synergism (CI <0.5) with paclitaxel in ovarian cancer models via dual tubulin targeting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

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